N,N'-bis(2-methyltetrazol-5-yl)oxamide
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Overview
Description
Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms and one carbon atom . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .
Synthesis Analysis
Tetrazole derivatives can be synthesized using a variety of methods . For example, one common approach involves the reaction of triethyl orthoformate and sodium azide . Another method involves the reaction of alcohols and aldehydes .Molecular Structure Analysis
The molecular structure of tetrazoles is characterized by a five-membered aromatic ring with four nitrogen atoms and one carbon atom . The exact structure of “N,N’-bis(2-methyl-2H-tetrazol-5-yl)ethanediamide” would depend on the specific arrangement of these atoms.Chemical Reactions Analysis
Tetrazoles can participate in a variety of chemical reactions. For example, they can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They also have both electron-donating and electron-withdrawing properties .Physical and Chemical Properties Analysis
Tetrazoles are known for their high nitrogen content and their ability to form stable structures. They have good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic and basic aqueous solutions .Mechanism of Action
Safety and Hazards
Like all chemicals, tetrazoles should be handled with care. They can pose safety hazards if not handled properly. Specific safety data for “N,N’-bis(2-methyl-2H-tetrazol-5-yl)ethanediamide” is not available, but safety data sheets for similar compounds recommend wearing appropriate personal protective equipment and following good laboratory practices .
Future Directions
Properties
IUPAC Name |
N,N'-bis(2-methyltetrazol-5-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N10O2/c1-15-11-5(9-13-15)7-3(17)4(18)8-6-10-14-16(2)12-6/h1-2H3,(H,7,11,17)(H,8,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJSKPFHKHVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C(=O)NC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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